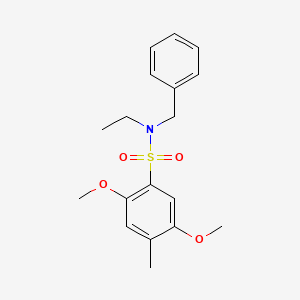

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

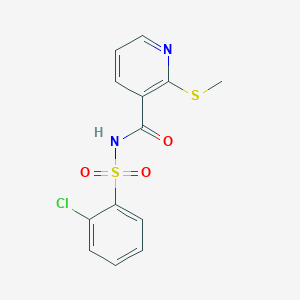

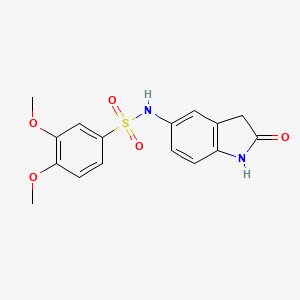

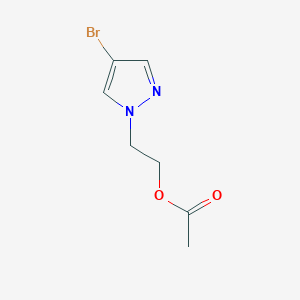

“N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide” is a complex organic compound. It is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving benzylamine or aniline derivatives, ethylamine, and a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a methyl group, two methoxy groups, and a sulfonamide group attached to the benzene ring via a nitrogen atom. The sulfonamide group would in turn be substituted with a benzyl group and an ethyl group .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For instance, the sulfonamide group could be hydrolyzed under acidic or alkaline conditions to yield a sulfonyl chloride and an amine .Scientific Research Applications

Synthesis and Structural Characterization

- Derivatives of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide have been synthesized and structurally characterized for potential use in pharmaceutical development. For example, methylbenzenesulfonamide derivatives have been explored as CCR5 antagonists in the context of HIV-1 infection prevention (Cheng De-ju, 2015).

- The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide was also reported, with the crystal structure determined through single-crystal X-ray diffraction (Brock A. Stenfors, F. Ngassa, 2020).

Antibacterial and Anti-inflammatory Applications

- Some sulfonamide derivatives containing the 1,4-benzodioxin ring were synthesized and showed promising antibacterial potential, suggesting their use as therapeutic agents for bacterial infections and inflammatory diseases (M. Abbasi, A. Rehman, S. Z. Siddiqui, A. Sheeza, S. Nazir, I. Ahmad, R. Malik, Syed AA SHAH, 2017).

Antimicrobial and Antiproliferative Agents

- N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated as effective antimicrobial and antiproliferative agents, indicating their potential in drug development for treating microbial infections and cancer (Shimaa M. Abd El-Gilil, 2019).

Chemical Synthesis and Drug Development

- N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide derivatives have been utilized in various chemical synthesis processes, contributing to the development of novel pharmaceutical intermediates (P. Anbarasan, H. Neumann, M. Beller, 2011).

Crystal Structure Analysis

- The crystal structures of various derivatives of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide have been analyzed using techniques like Hirshfeld surface analysis, shedding light on their molecular conformations and interactions (H. Purandara, S. Foro, B. Thimme Gowda, 2018).

properties

IUPAC Name |

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-5-19(13-15-9-7-6-8-10-15)24(20,21)18-12-16(22-3)14(2)11-17(18)23-4/h6-12H,5,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQWVDOHSFZJKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)

![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)

![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)

![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)